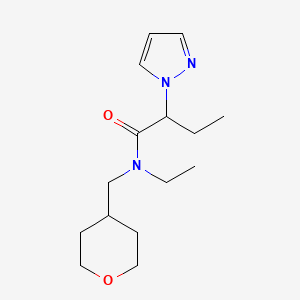

![molecular formula C16H11F3N2S B5566491 2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)

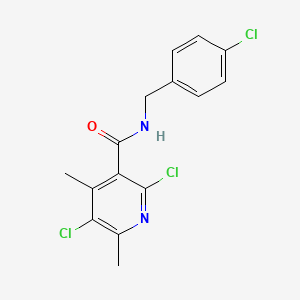

2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine

Vue d'ensemble

Description

“2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular structure of TFMP derivatives, including “2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine”, is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of these compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and the conditions of the reaction . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .Applications De Recherche Scientifique

Novel Ligands and Metal Complex Synthesis

- Synthesis of Bidentate Ligands: Researchers synthesized novel ligands by connecting an azaheterocycle with a thiazole subunit, creating compounds like 4-methoxy-5-phenyl-2-pyridine-2-yl-1,3-thiazole. These ligands were used for synthesizing novel heteroleptic cationic complexes, particularly Ru(bpy)2(L) types, demonstrating their potential in metal complex chemistry (Menzel et al., 2010).

Synthesis of Diverse Derivatives

- Synthesis of Arylazothiazoles, Pyridines, and Thieno[2,3-b]pyridines: A study involved synthesizing derivatives like 1-(2-(4,5-dihydro-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenylpyrazol-1-yl)-4-substituted-thiazol-5-yl)-2-phenyldiazene, showcasing the versatility of this class of compounds in creating diverse molecular structures (Abdelhamid et al., 2012).

Antiviral Activity

- Synthesis of Heterocyclic Compounds with Antiviral Activity: In a study, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone was used as a starting material to synthesize various heterocyclic compounds. These compounds, including thiazole derivatives, exhibited potential antiviral activities, particularly against HSV1 and HAV-MBB (Attaby et al., 2006).

Antimicrobial Activity

- Development of Antimicrobial Agents: Research into 5-Arylazothiazole and other derivatives containing the thiazole moiety showed promise in developing new antimicrobial agents, highlighting the potential of these compounds in addressing various microbial infections (Abdelhamid et al., 2010).

Anticancer Potential

- Exploring Anticancer Agents: Novel pyridine-thiazole hybrid molecules were synthesized and found to exhibit high antiproliferative activity against a variety of cancer cell lines. This research suggests these compounds as prospective anticancer agents, providing a new direction in cancer therapy research (Ivasechko et al., 2022).

Additional Applications

- Molecular Docking and Cytotoxicity Studies: Further studies involved synthesizing pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives, exploring their biological activities, including anticancer properties. Molecular docking studies provided insights into their potential binding modes and therapeutic applications (Abouzied et al., 2022).

- Electroluminescence in OLEDs: Another intriguing application is in the field of organic light-emitting devices (OLEDs). Pyrazol-pyridine ligands, including variations of the studied compound, were used in synthesizing iridium (III) complexes, demonstrating significant potential in enhancing OLED performance (Su et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methyl-4-phenylpyridin-3-yl)-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c1-10-14(15-21-13(9-22-15)16(17,18)19)12(7-8-20-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUCKQHBPVVZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C2=NC(=CS2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)

![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)

![2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)

![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)

![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)